
N-(1-adamantyl)-1-phenylcyclopentane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-adamantyl)-1-phenylcyclopentane-1-carboxamide” is a complex organic molecule that contains an adamantyl group, a phenyl group, and a carboxamide group. The adamantyl group is a bulky, three-dimensional structure derived from adamantane, a type of diamondoid. The phenyl group is a six-membered aromatic ring, and the carboxamide group consists of a carbonyl (C=O) and an amine (NH2) attached to the same carbon .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate adamantyl amine with a phenylcyclopentane carboxylic acid or acid chloride . The exact methods would depend on the specific reactivity and protection strategies needed for these functional groups .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the three-dimensional adamantyl group, the planar phenyl ring, and the polar carboxamide group . Techniques such as NMR and X-ray crystallography could be used to determine the exact structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the different functional groups present. The carboxamide could participate in various reactions such as hydrolysis or condensation . The adamantyl group, being quite sterically hindered, might limit the reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The adamantyl group would likely make the compound quite lipophilic, while the carboxamide could form hydrogen bonds, affecting its solubility .科学的研究の応用
Synthesis and Chemical Properties
Adamantyl-Containing Compounds in Drug Development
Adamantyl-containing compounds, such as N-(1-adamantyl)-1-phenylcyclopentane-1-carboxamide, play a crucial role in attempts to create highly effective and selective drugs. These compounds are part of a broader exploration of adamantane chemistry, which focuses on synthesizing and characterizing compounds with adamantyl groups to leverage their unique chemical properties for therapeutic purposes. The exploration of adamantylated nucleic bases and related heterocyclic compounds indicates promising prospects for research in pharmaceutical applications (Shokova & Kovalev, 2013).
Pharmacological Applications
Potential in Neurodegenerative Disease Treatment
Adamantane-based scaffolds have been identified as potential agents for the treatment of neurodegenerative diseases, such as dementia, Alzheimer's, and Parkinson's diseases. The pharmacological profile of over 75 natural and synthetic adamantane derivatives, including well-known drugs like amantadine and memantine, highlights their significant potential. These derivatives exhibit promising effects against Alzheimer's and Parkinson's diseases, surpassing the efficacy of existing treatments and indicating new research directions for biochemists, pharmacologists, and the pharmaceutical industry (Dembitsky et al., 2020).
Chemical Reactions and Applications
Transition Metal Complexes and Organic Synthesis
N-(1-adamantyl)-1-phenylcyclopentane-1-carboxamide derivatives are part of studies focusing on the isomerization of N-allylic systems, catalyzed by transition metal complexes. These studies reveal applications in organic synthesis, particularly in the selective synthesis of enamines, enamides, azadienes, and other compounds. The research provides insights into the relationships between structure and reactivity, influencing the outcomes of reactions involving N-allyl compounds and transition metal complexes. Such understanding aids in developing novel synthetic pathways for complex organic molecules (Krompiec et al., 2008).
Safety and Hazards
As with any chemical compound, appropriate safety measures should be taken when handling this compound. While specific safety data for this compound is not available, similar compounds require avoidance of dust formation, avoiding breathing in mist, gas or vapors, and avoiding contact with skin and eyes .
作用機序
Target of Action
The primary targets of N-ADAMANTANYL(PHENYLCYCLOPENTYL)FORMAMIDE are currently unknown. The compound is a derivative of adamantane, a polycyclic hydrocarbon with fused chair cyclohexane rings . Adamantane derivatives have been extensively studied for their potential applications in various fields, including pharmaceuticals . .
Mode of Action
Given its adamantane core, it is plausible that it may interact with its targets through non-covalent interactions, similar to other adamantane derivatives . .
Biochemical Pathways
Adamantane derivatives have been shown to be involved in various synthetic pathways , but the specific pathways affected by N-ADAMANTANYL(PHENYLCYCLOPENTYL)FORMAMIDE remain to be elucidated.
Pharmacokinetics
The physicochemical properties of a molecule can influence its bioavailability . .
特性
IUPAC Name |
N-(1-adamantyl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO/c24-20(22(8-4-5-9-22)19-6-2-1-3-7-19)23-21-13-16-10-17(14-21)12-18(11-16)15-21/h1-3,6-7,16-18H,4-5,8-15H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUZLBGHPPYGNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-adamantyl)-1-phenylcyclopentane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2560251.png)
![7-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2560252.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2560253.png)
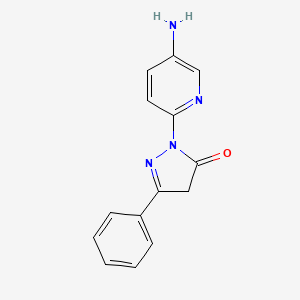
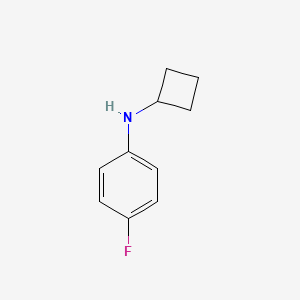
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2560258.png)
![3-(4-fluorobenzyl)-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2560259.png)
![4-methoxybenzyl N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2560260.png)
![(E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide](/img/structure/B2560262.png)
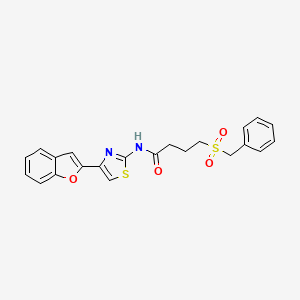

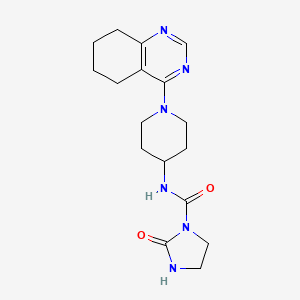
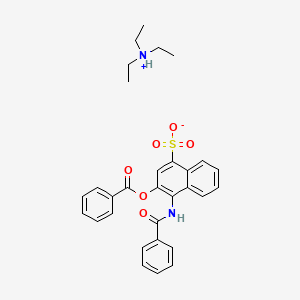
![methyl 5-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methyl)furan-2-carboxylate](/img/structure/B2560274.png)